![molecular formula C11H14S B14496812 {[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene CAS No. 63196-87-2](/img/structure/B14496812.png)
{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene
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Overview
Description
{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene is a chemical compound with the molecular formula C11H14S. It is characterized by the presence of a benzene ring substituted with a sulfanyl group and a 2-methylprop-1-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with 2-methylprop-1-en-1-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl mercaptan: Similar structure but lacks the 2-methylprop-1-en-1-yl group.
Thiophenol: Contains a sulfanyl group attached directly to a benzene ring.
Benzyl chloride: Similar structure but contains a chlorine atom instead of the sulfanyl group.
Properties
CAS No. |
63196-87-2 |
---|---|
Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
2-methylprop-1-enylsulfanylmethylbenzene |
InChI |
InChI=1S/C11H14S/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI Key |
WBBOHXIOFWZBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CSCC1=CC=CC=C1)C |
Origin of Product |
United States |
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